Fluphenazine Decanoate

Pharmacokinetics Prodrug Hydrolysis Long-Acting Injectable

Fluphenazine decanoate (CAS 5002-47-1) is a high-potency typical antipsychotic belonging to the phenothiazine class, formulated as a long-acting injectable (LAI) prodrug for the maintenance treatment of schizophrenia and other chronic psychoses. The compound consists of fluphenazine esterified with decanoic acid and dissolved in sesame oil for intramuscular administration, with an established therapeutic range of.

Molecular Formula C32H44F3N3O2S
Molecular Weight 591.8 g/mol
CAS No. 5002-47-1
Cat. No. B1673469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine Decanoate
CAS5002-47-1
Synonymsfluphenazine decanoate
fluphenazine depot
ftorphenazine decanoate
liogen
mirenil
modecate
moditen depot
moditen-depot
Molecular FormulaC32H44F3N3O2S
Molecular Weight591.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C32H44F3N3O2S/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
InChIKeyVIQCGTZFEYDQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluphenazine Decanoate CAS 5002-47-1 Procurement Guide: Long-Acting Injectable Antipsychotic Pharmacokinetics and Clinical Differentiation


Fluphenazine decanoate (CAS 5002-47-1) is a high-potency typical antipsychotic belonging to the phenothiazine class, formulated as a long-acting injectable (LAI) prodrug for the maintenance treatment of schizophrenia and other chronic psychoses [1]. The compound consists of fluphenazine esterified with decanoic acid and dissolved in sesame oil for intramuscular administration, with an established therapeutic range of <0.15 to 4.0 ng/mL plasma concentration [2]. Following multiple injections, fluphenazine decanoate achieves a mean apparent elimination half-life of 14.3 days and requires 4 to 6 weeks to reach steady-state plasma concentrations, distinguishing it from both oral formulations and alternative depot esters [3].

Why Fluphenazine Decanoate Cannot Be Simply Substituted: Clinical and Pharmacokinetic Non-Equivalence


Fluphenazine decanoate exhibits clinically significant pharmacokinetic non-equivalence with both oral fluphenazine formulations and alternative depot esters that precludes direct generic substitution without therapeutic consequence. Plasma concentrations following decanoate injection are lower during the first three weeks compared with oral fluphenazine therapy, and the absorption rate constant is slower than the elimination rate constant, resulting in flip-flop kinetics where time to steady-state depends on absorption rather than elimination [1]. Furthermore, fluphenazine enanthate, a closely related ester, demonstrates a single-injection elimination half-life of 3.5–4 days compared with 6.8–9.6 days for decanoate, a difference attributed to 15-fold faster hydrolysis of enanthate by butyrylcholinesterase and human serum albumin in plasma [2]. These formulation-specific release kinetics directly impact dosing intervals, therapeutic monitoring requirements, and relapse prevention outcomes, making unverified substitution a documented source of clinical destabilization [3].

Fluphenazine Decanoate Quantitative Differentiation Evidence: Comparator-Driven Procurement Data


Pharmacokinetic Differentiation: Fluphenazine Decanoate vs. Fluphenazine Enanthate Half-Life and Hydrolysis Rates

Fluphenazine decanoate demonstrates a substantially longer elimination half-life compared with fluphenazine enanthate, directly impacting clinical dosing frequency and steady-state maintenance. Following a single intramuscular injection, fluphenazine decanoate exhibits an apparent elimination half-life of 6.8 to 9.6 days, whereas fluphenazine enanthate shows a half-life of only 3.5 to 4 days [1]. After multiple injections, the mean apparent half-life of fluphenazine decanoate increases to 14.3 days [2]. The mechanistic basis for this difference lies in enzymatic hydrolysis rates: fluphenazine enanthate is hydrolyzed 15-fold faster than fluphenazine decanoate in human plasma and 6-fold faster in human liver microsomes [3]. Due to its shorter half-life, fluphenazine enanthate is no longer in clinical use, making decanoate the only clinically viable fluphenazine LAI formulation [4].

Pharmacokinetics Prodrug Hydrolysis Long-Acting Injectable

Readmission Risk Differentiation: Fluphenazine Decanoate vs. Haloperidol Decanoate in Real-World Cohorts

In a retrospective cohort analysis of patients discharged from state inpatient mental health facilities, fluphenazine decanoate demonstrated a substantially lower one-year readmission risk compared with haloperidol decanoate. The 1-year readmission risk for patients receiving fluphenazine decanoate was 21%, whereas patients treated with haloperidol decanoate exhibited a 1-year readmission risk of 35% [1]. This represents an absolute risk reduction of 14 percentage points and a relative risk reduction of 40%. Notably, the readmission risk for fluphenazine decanoate (21%) was not significantly different from second-generation antipsychotics including risperidone (12%), olanzapine (13%), and clozapine (10%) in the same analysis, while haloperidol decanoate's 35% readmission rate was significantly higher than all three SGAs [2].

Rehospitalization Health Economics Long-Term Outcomes

Movement Disorder Risk Differentiation: Fluphenazine Decanoate vs. Oral Antipsychotics

Pooled analysis of randomized controlled trials demonstrates that fluphenazine decanoate is associated with significantly fewer movement disorders compared with oral antipsychotic medications. In a meta-analysis of three RCTs involving 259 participants, patients receiving fluphenazine decanoate exhibited a relative risk of 0.47 (95% CI 0.24 to 0.91) for experiencing movement disorders compared with those receiving oral neuroleptics [1]. This corresponds to a number needed to treat (NNT) of 14 (95% CI 10 to 82), indicating that for every 14 patients treated with fluphenazine decanoate instead of oral antipsychotics, one case of movement disorder is prevented [2]. The effect size represents a 53% relative reduction in movement disorder risk.

Extrapyramidal Symptoms Tolerability Adverse Effects

Treatment Retention When Switching: Fluphenazine Decanoate vs. Risperidone Long-Acting Injectable

In a multisite randomized controlled trial evaluating the risks and benefits of switching from first-generation LAIs to risperidone microspheres, patients who remained on fluphenazine decanoate demonstrated superior treatment retention and more favorable metabolic outcomes. Over a combined 12-month period (6 months protocol-driven plus 6 months naturalistic follow-up), only 10% of patients who stayed on fluphenazine or haloperidol decanoate discontinued treatment, compared with 31% of patients who switched to risperidone microspheres (P = 0.01) [1]. Furthermore, patients randomized to switch experienced significantly greater increases in body mass index (BMI increase of +1.0 kg/m² versus decrease of -0.3 kg/m² in the stay group; P = 0.00) and prolactin levels (maximum increase to 23.4 ng/mL versus decrease to 15.2 ng/mL; P = 0.01) [2].

Treatment Discontinuation Switching Studies Metabolic Effects

Cost-Effectiveness and Rehospitalization: Fluphenazine Decanoate vs. Haloperidol Decanoate and Risperidone

Economic evaluation of antipsychotic maintenance therapy indicates that fluphenazine decanoate may offer cost advantages over haloperidol decanoate and demonstrates comparable overall costs to risperidone despite lower drug acquisition costs. In a pharmacoeconomic analysis, fluphenazine decanoate may offer some cost advantages over haloperidol decanoate for maintenance antipsychotic treatment [1]. Additionally, the overall cost of risperidone was similar to that of fluphenazine decanoate, despite risperidone's higher acquisition costs, due to lower rehospitalization rates and longer time spent in the community associated with risperidone [2]. This suggests that fluphenazine decanoate's lower drug acquisition cost is partially offset by its clinical outcomes profile, but it remains a cost-competitive option compared with newer agents when total healthcare utilization is considered [3].

Pharmacoeconomics Cost-Effectiveness Analysis Healthcare Utilization

Fluphenazine Decanoate CAS 5002-47-1: Evidence-Based Procurement and Research Application Scenarios


Clinical Maintenance Therapy for Schizophrenia Requiring Long-Acting Injectable Formulation with Established Pharmacokinetic Profile

Fluphenazine decanoate is indicated for the management of chronic schizophrenic patients requiring prolonged parenteral neuroleptic therapy where oral medication adherence is unreliable. The compound's 14.3-day mean apparent half-life after multiple injections enables 2–4 week dosing intervals, with steady-state plasma concentrations achieved within 4–6 weeks [1]. Procurement for clinical use should prioritize fluphenazine decanoate over fluphenazine enanthate due to enanthate's clinically inadequate 3.5–4 day half-life and its consequent withdrawal from clinical use [2].

Health System Formulary Selection Where Readmission Reduction and Pharmacoeconomic Efficiency Are Decision Drivers

Health systems seeking to minimize psychiatric rehospitalization rates should consider fluphenazine decanoate over haloperidol decanoate based on a 14-percentage-point absolute reduction in 1-year readmission risk (21% vs. 35%) in real-world cohort analyses [1]. The associated cost advantage of fluphenazine decanoate over haloperidol decanoate in pharmacoeconomic analyses further supports formulary inclusion where both agents are considered [2].

Maintenance of Stable Patients on First-Generation Long-Acting Injectable Antipsychotics

In patients already stabilized on fluphenazine decanoate, evidence from a randomized controlled switching trial supports maintaining current therapy rather than transitioning to risperidone microspheres. Switching resulted in a 21-percentage-point higher discontinuation rate (31% vs. 10%) and significantly greater increases in BMI (+1.0 kg/m² vs. -0.3 kg/m²) and prolactin levels (increase to 23.4 ng/mL vs. decrease to 15.2 ng/mL) [1]. Procurement for long-term maintenance in stable patients should favor continuation of fluphenazine decanoate over switch to risperidone LAI.

Research Applications Requiring Established Reference Compound for Antipsychotic Comparative Studies

Fluphenazine decanoate serves as a validated reference compound for comparative efficacy and tolerability studies in schizophrenia research. Its well-characterized pharmacokinetic parameters (single-injection half-life 6.8–9.6 days, multiple-injection half-life 14.3 days), established therapeutic range (<0.15 to 4.0 ng/mL), and extensive Cochrane systematic review dataset (73 randomized studies, 4870 participants) make it suitable as a comparator for novel antipsychotic agents, including second-generation long-acting injectables [1]. The compound's oral and parenteral formulations allow for crossover study designs evaluating adherence interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluphenazine Decanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.